8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione
Description
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione is a complex organic compound that features a piperazine ring and a purine core
Properties
IUPAC Name |
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O3/c1-17-12-11(13(22)18(2)14(17)23)15-10(16-12)9-20-5-3-19(4-6-20)7-8-21/h21H,3-9H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRFBVWGAMBIFCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCN(CC3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with 4-(2-hydroxyethyl)piperazine. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of 8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyethyl)piperazine
- 1,3-Dimethylxanthine
- 2-(4-(2-Hydroxyethyl)piperazin-1-yl)ethanesulfonic acid (HEPES)
Uniqueness
8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione is unique due to its combined structural features of a piperazine ring and a purine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione is a derivative of purine that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H23N5O2
- Molar Mass : 341.4075 g/mol
- CAS Registry Number : 3736-08-1
The biological activity of 8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can alter the activity of the target protein. This compound has shown selectivity for certain kinases involved in cancer pathways, making it a candidate for targeted cancer therapies.
Inhibition Profile
The compound exhibits inhibition against several kinases:
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| EGFR | Low nanomolar | High |
| HER2 | Low nanomolar | High |
| KIT | >1000-fold higher concentrations required | Low |
| VEGFR2 | Nanomolar | Moderate |
This selectivity profile indicates that the compound can effectively inhibit specific pathways while minimizing off-target effects, a crucial factor in drug development.
Antitumor Activity
Research has demonstrated that 8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1,3-dimethyl-7H-purine-2,6-dione displays significant antitumor properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells.
Case Study: NSCLC
In a preclinical study involving NSCLC cell lines with the EGFR-L858R mutation, treatment with this compound resulted in a 30% increase in apoptosis compared to untreated controls. The mechanism was linked to the inhibition of downstream signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
Beyond its antitumor properties, the compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory cytokines and reduce oxidative stress within cells.
Case Study: Inflammatory Models
In animal models of inflammation, administration of the compound led to a significant reduction in TNF-alpha levels , suggesting its potential utility in treating inflammatory diseases.
Safety Profile and Side Effects
Despite its promising biological activities, safety assessments have indicated potential side effects commonly associated with kinase inhibitors:
- Dermatologic reactions (e.g., skin rash)
- Gastrointestinal issues (e.g., diarrhea)
- Cardiotoxicity , although less severe compared to other compounds in its class.
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates .
- Temperature Control : Reactions at 60–80°C balance yield and selectivity .
- Catalysts : Transition metals (e.g., Pd) may improve coupling efficiency in later stages .
Q. Table 1: Reaction Yield Comparison
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Purine Core Formation | DMF | 70 | 65–75 |
| Piperazine Substitution | DMSO | 80 | 55–60 |
| Final Deprotection | EtOH/HCl | Reflux | 85–90 |
Advanced: How can contradictions in reported biological activity data for similar piperazine-purine diones be resolved?
Answer:
Discrepancies often arise from structural variations (e.g., substituents on piperazine or purine) or assay conditions. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematic comparison of analogs (e.g., 8-(4-ethylpiperazin-1-yl)-3-methyl derivatives) to isolate substituent effects .
- Standardized Assays : Replicate studies using uniform cell lines (e.g., HEK-293 for receptor binding) and controls .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like adenosine receptors .
Case Study : A 2022 study reported antiviral activity in hepatitis C models, while a 2024 study found no effect in HIV assays. Contradictions were resolved by identifying viral polymerase specificity via crystallography .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns protons/carbons on the purine core (e.g., C2 and C6 carbonyls at ~160 ppm) and piperazine methyl groups (~2.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the piperazine region .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ = 391.476 for C18H29N7O3) and fragmentation patterns .
- FT-IR : Identifies carbonyl stretches (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .
Advanced: What methodologies elucidate the compound’s binding mechanisms with neurological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) to dopamine or serotonin receptors .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM/X-ray Crystallography : Resolves 3D structures of compound-target complexes (e.g., adenosine A2A receptor) .
Key Finding : Piperazine-modified purines exhibit higher affinity for 5-HT1A receptors compared to unmodified analogs, attributed to hydrogen bonding with Ser159 .
Basic: What physicochemical properties are critical for experimental design?
Answer:
Table 2: Key Physicochemical Properties
| Property | Value | Impact on Research Design |
|---|---|---|
| Molecular Weight | ~414.5 g/mol | Determines dialysis cutoff choices |
| Solubility | DMSO >50 mg/mL | Affects in vitro dosing |
| LogP | ~1.8 (predicted) | Guides bioavailability studies |
| Stability | Degrades at pH <4 | Dictates storage conditions |
Methodological Note : Pre-formulate with cyclodextrins to enhance aqueous solubility for in vivo studies .
Advanced: How do structural modifications at the piperazine or purine moieties alter pharmacokinetics?
Answer:
- Piperazine Substituents :
- Hydroxyethyl Group : Increases hydrophilicity (lower LogP) and renal clearance .
- Benzyl/Furanoyl Groups : Enhance blood-brain barrier penetration via lipophilicity .
- Purine Modifications :
- C7 Alkylation (e.g., hexyl) : Reduces CYP450 metabolism, prolonging half-life .
Q. Assessment Methods :
- In Vitro Microsomal Assays : Quantify metabolic stability using liver microsomes .
- Pharmacokinetic Modeling (PBPK) : Predicts tissue distribution using software like GastroPlus .
Case Study : Replacing methyl with hexyl at C7 increased half-life from 2.1 to 6.8 hours in rat models .
Basic: What purification strategies are recommended for intermediates and final products?
Answer:
- Column Chromatography : Silica gel (hexane/EtOAc gradient) for intermediates .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final compounds .
- Recrystallization : Ethanol/water mixtures to remove polar impurities .
Yield Optimization : Use flash chromatography with automated fraction collectors to reduce purification time by 40% .
Advanced: How can researchers address low reproducibility in synthetic protocols?
Answer:
- Reagent Purity : Use freshly distilled amines (e.g., piperazine derivatives) to avoid side reactions .
- Reaction Monitoring : In situ FT-IR or LC-MS tracks intermediate formation .
- Open-Source Data Sharing : Publish detailed reaction logs (e.g., on Zenodo) to standardize protocols .
Example : A 2024 study achieved 95% reproducibility by standardizing DMF batch sources and humidity controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
